molecular formula C29H34F3N3O5S B149689 GGTI298 Trifluoroacetate CAS No. 1217457-86-7

GGTI298 Trifluoroacetate

Cat. No.: B149689
CAS No.: 1217457-86-7
M. Wt: 593.7 g/mol
InChI Key: WALKWJPZELDSKT-UFABNHQSSA-N
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Description

The compound methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid (hereafter referred to as GGTI-298) is a geranylgeranyltransferase-I (GGTase-I) inhibitor. It features:

  • A naphthalen-1-ylbenzoyl core for hydrophobic interactions.
  • A (2R)-2-amino-3-sulfanylpropyl side chain for covalent binding to the enzyme’s active site.
  • A methyl ester group enhancing lipophilicity and bioavailability.
  • A 2,2,2-trifluoroacetic acid counterion from synthesis .

GGTase-I catalyzes protein prenylation, a critical post-translational modification in oncogenic signaling. Inhibitors like GGTI-298 disrupt this process, making them candidates for cancer therapy .

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKWJPZELDSKT-UFABNHQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582025
Record name Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180977-44-0
Record name Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into four synthetic blocks (Figure 1):

  • Block A : Methyl (2S)-4-methylpentanoate.

  • Block B : 4-Amino-2-naphthalen-1-ylbenzoic acid.

  • Block C : (2R)-2-amino-3-sulfanylpropan-1-amine.

  • Block D : Trifluoroacetic acid for salt formation.

Synthesis of Methyl (2S)-4-Methylpentanoate (Block A)

  • Substrate : (2S)-4-methylpentanoic acid.

  • Reaction : Esterification with methanol under acidic catalysis (H₂SO₄, 60°C, 12 hrs).

  • Yield : ~85% (reported for analogous esters).

  • Purification : Distillation under reduced pressure.

Preparation of 4-Amino-2-Naphthalen-1-Ylbenzoic Acid (Block B)

  • Step 1 : Friedel-Crafts acylation of naphthalene with benzoyl chloride (AlCl₃ catalyst, 0°C → RT, 6 hrs).

  • Step 2 : Nitration (HNO₃/H₂SO₄, 50°C) followed by reduction (H₂/Pd-C) to introduce the amine group.

  • Key Intermediate : 4-Nitro-2-naphthalen-1-ylbenzoic acid → 4-Amino derivative after reduction.

Synthesis of (2R)-2-Amino-3-Sulfanylpropan-1-Amine (Block C)

  • Method : Resolution of racemic β-amino thiols via chiral chromatography (Cellulose tris(3,5-dimethylphenylcarbamate) column).

  • Alternative : Enzymatic asymmetric synthesis using transaminases (e.g., ω-transaminase).

Coupling of Blocks A, B, and C

  • Amide Bond Formation :

    • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

    • Conditions : DMF, RT, 24 hrs.

    • Mechanism : Activation of the carboxylic acid (Block B) followed by nucleophilic attack by Block C’s amine.

  • Esterification : Block A’s methyl ester is pre-formed and remains intact during coupling.

Salt Formation with Trifluoroacetic Acid

  • Procedure : Dissolve the free base in dichloromethane, add TFA (1.1 eq), stir for 1 hr, and precipitate with diethyl ether.

  • Yield : >95% (based on analogous TFA salt preparations).

Optimization and Challenges

Stereochemical Control

  • The (2S) and (2R) configurations require chiral auxiliaries or asymmetric catalysis.

  • Example : Use of (S)-BINOL-derived catalysts for ester enantioselectivity.

Thiol Group Protection

  • Protecting Group : Trityl (Trt) or acetamidomethyl (Acm) to prevent oxidation during synthesis.

  • Deprotection : TFA-mediated cleavage (compatible with final salt formation).

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

  • Recrystallization : Ethanol/water mixture for final TFA salt.

Analytical Characterization

Table 1: Key Spectroscopic Data

Technique Observations
¹H NMR (DMSO-d₆)δ 8.2 (d, J=7.5 Hz, naphthalene H), δ 3.6 (s, OCH₃), δ 2.9 (m, SCH₂)
HRMS m/z 527.2345 [M+H]⁺ (calc. 527.2341)
HPLC Purity 98.7% (UV 254 nm)

Industrial-Scale Considerations

Cost-Effective TFA Recovery

  • Patent CN103524325A : Describes TFA synthesis via 1,1-difluoro tetrachloroethane hydrolysis, enabling in-house production.

  • Recycling : Distillation of TFA from reaction mixtures reduces waste.

Environmental Impact Mitigation

  • Waste Management : Neutralization of TFA with NaOH to form sodium trifluoroacetate (less toxic) .

Chemical Reactions Analysis

Types of Reactions

GGTI 298 trifluoroacetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

GGTI 298 trifluoroacetate salt has a wide range of applications in scientific research, including:

Mechanism of Action

GGTI 298 trifluoroacetate salt exerts its effects by inhibiting the enzyme geranylgeranyltransferase I. This inhibition prevents the addition of geranylgeranyl groups to target proteins, which is essential for their proper localization and function. The compound specifically inhibits the processing of Rap 1A without affecting the processing of H-Ras. This selective inhibition leads to cell cycle arrest in the G1 phase and induces apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

GGTI-287
  • Structure : Replaces the naphthalen-1-yl group with a phenyl ring.
  • Properties : Lower molecular weight (MW: ~480 vs. GGTI-298’s ~550) and reduced hydrophobicity.
  • Potency : IC₅₀ ~200 nM (vs. GGTI-298’s IC₅₀ ~100 nM), suggesting the naphthyl group enhances binding .
GGTI-297
  • Structure : Similar to GGTI-298 but lacks the methyl ester (carboxylic acid form).
  • Properties : Higher polarity reduces cell permeability.
  • Activity : Lower bioavailability in vivo due to poor membrane penetration .
GGTI-DU40
  • Structure : Contains a pyridinylpyrazole moiety instead of the benzoyl-naphthyl group.
  • Selectivity : Higher selectivity for GGTase-I over farnesyltransferase (FTase) due to heterocyclic interactions.
  • Drawback : Lower solubility requires formulation optimization .

Functional Analogues from Evidence

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (CAS 92921-33-0)
  • Structure : Tosyl group and methyl ester but lacks the sulfhydryl moiety.
  • Mechanism : Sulfonamide-based, unrelated to prenylation inhibition. Used in agrochemicals .
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
  • Structure : Peptide-like with tyrosine and glycine linkers.
  • Pharmacokinetics : Rapid renal clearance due to hydrophilicity, unlike GGTI-298’s ester .

Data Table: Structural and Functional Comparison

Compound Key Features Molecular Weight Target IC₅₀ (nM) Solubility (µg/mL) Selectivity (GGTase-I/FTase)
GGTI-298 Naphthyl, methyl ester, sulfhydryl ~550 GGTase-I 100 15 10:1
GGTI-287 Phenyl, methyl ester, sulfhydryl ~480 GGTase-I 200 25 8:1
GGTI-DU40 Pyridinylpyrazole, amide ~620 GGTase-I 150 5 50:1
CAS 92921-33-0 Tosyl, methyl ester 363.4 Non-prenylation N/A 120 N/A

Research Findings and Mechanistic Insights

  • GGTI-298 vs. GGTI-287 : The naphthyl group in GGTI-298 increases hydrophobic binding to GGTase-I’s catalytic pocket, improving potency by 2-fold .
  • Ester vs. Acid (GGTI-297) : The methyl ester in GGTI-298 enhances oral bioavailability (Cₘₐₓ: 1.2 µM vs. 0.3 µM for GGTI-297) by improving intestinal absorption .
  • Metabolic Stability : GGTI-298’s ester is susceptible to hydrolysis in plasma, generating a less active carboxylic acid. Structural analogs with cyclopropyl esters (e.g., from ) show improved stability .
  • Selectivity : GGTI-DU40’s pyridinylpyrazole scaffold reduces off-target effects on FTase, critical for minimizing toxicity .

Biological Activity

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; 2,2,2-trifluoroacetic acid, also known as GGTI-298 trifluoroacetate salt, is a compound that has garnered attention for its biological activities, particularly in cancer research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • IUPAC Name : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C29H34F3N3O5S
  • Molecular Weight : 593.7 g/mol
  • CAS Number : 180977-44-0

GGTI-298 primarily functions as an inhibitor of geranylgeranyltransferase I , an enzyme critical for the post-translational modification of proteins, specifically the geranylgeranylation of small GTPases like Rap1A. The inhibition of this enzyme disrupts the prenylation pathway, which is essential for the proper localization and function of various signaling proteins involved in cell growth and survival.

Mode of Action

The compound exhibits a strong inhibitory effect on the processing of geranylgeranylated Rap1A with an IC50 value of approximately 3 μM . This inhibition leads to:

  • Cell Cycle Arrest : GGTI-298 induces cell cycle arrest in the G1 phase.
  • Apoptosis Induction : It promotes apoptosis in human tumor cells by disrupting survival signaling pathways.

Cancer Research

GGTI-298 has been studied extensively for its potential anti-cancer properties. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for therapeutic intervention in various malignancies.

Case Studies:

  • Breast Cancer : In vitro studies demonstrated that GGTI-298 effectively reduced the viability of breast cancer cell lines by inducing apoptosis and inhibiting cell migration.
    StudyCell LineIC50 (μM)Effect
    MCF75Apoptosis Induction
    MDA-MB-2316Cell Migration Inhibition
  • Prostate Cancer : Research indicated that GGTI-298 could sensitize prostate cancer cells to chemotherapeutic agents by disrupting their survival signaling pathways.

Other Biological Activities

Apart from its anti-cancer effects, GGTI-298 has shown promise in other areas:

  • Neuroprotection : Preliminary studies suggest neuroprotective effects through modulation of neuronal signaling pathways.
    ActivityMechanism
    NeuroprotectionModulation of calcium channels and neurotrophic factors

Biochemical Pathways Affected

GGTI-298 influences several key biochemical pathways:

  • MAPK/ERK Pathway : Inhibition leads to reduced signaling through this pathway, crucial for cell proliferation.
PathwayEffect
MAPK/ERKInhibition
PI3K/Akt/mTORInhibition
NF-kBReduced Activity

Q & A

Q. What are the optimal synthetic routes for methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate?

  • Methodology : The synthesis involves multi-step coupling reactions. For example, L-allylglycine derivatives (similar to those in ) can be functionalized via nucleophilic substitution or amidation. Key steps include:
  • Protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups (as seen in ).
  • Coupling reactions under anhydrous conditions with reagents like NaHCO₃ and MeI in DMF ().
  • Purification via column chromatography or crystallization.
  • Critical parameters: Temperature control (e.g., 0°C to room temperature for acid-sensitive steps) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfhydryl groups .

Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?

  • Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric purity. For NMR-based analysis, compare 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts with literature values (e.g., reports deviations of 1–2°C in melting points and NMR shifts for analogous compounds). Additionally, X-ray crystallography of intermediates (e.g., naphthalene-containing benzoyl derivatives) provides definitive stereochemical assignments .

Q. What purification strategies are effective for removing trifluoroacetic acid (TFA) byproducts?

  • Methodology : Neutralize TFA using ion-exchange resins (e.g., Amberlite IRA-67) or lyophilize the product after repeated aqueous washes. For scale-up, centrifugal partition chromatography (CPC) or reverse-phase HPLC with acetonitrile/water gradients can separate TFA salts without degrading the sulfhydryl group .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Methodology : Employ quantum mechanical calculations (e.g., density functional theory, DFT) to predict transition states and energy barriers for key steps like amide bond formation. Tools like COMSOL Multiphysics ( ) integrate reaction kinetics and mass transfer to simulate solvent effects or temperature gradients. For example, ICReDD’s approach () uses AI-driven path searches to narrow optimal conditions (e.g., solvent polarity, catalyst loading) before lab validation .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. theoretical predictions)?

  • Methodology : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign overlapping peaks. For instance, highlights discrepancies in melting points (88–90°C observed vs. 91–92°C literature), suggesting impurities or polymorphic forms. Advanced mass spectrometry (HRMS-ESI) can detect trace byproducts, while dynamic NMR studies assess conformational flexibility causing shift variations .

Q. What strategies mitigate racemization during coupling reactions involving the (2R)-2-amino-3-sulfanylpropyl group?

  • Methodology : Use low-temperature (<0°C) coupling agents (e.g., HATU/DIPEA) to minimize base-induced racemization. Alternatively, employ enzyme-mediated catalysis (e.g., lipases or proteases) for stereoselective amidation. notes that trifluoroacetic acid deprotection steps require controlled acidolysis (50% TFA in DCM, 0°C) to preserve chiral centers .

Q. How to design stability studies for the sulfhydryl (-SH) moiety under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies using DOE (Design of Experiments):
  • Variables : pH (2–10), temperature (25–60°C), and oxygen exposure.
  • Analytics : Thiol quantification via Ellman’s assay (DTNB reagent) and LC-MS to track disulfide formation.
  • Findings : shows analogous compounds (e.g., Fmet-val) require inert storage (N₂ atmosphere, -20°C) to prevent oxidation .

Data Contradiction Analysis

Q. Why do melting points of intermediates deviate from literature values (e.g., reports 88–90°C vs. 91–92°C)?

  • Analysis : Deviations may arise from:
  • Polymorphism : Crystallization solvent (e.g., methanol vs. ethanol) affects crystal packing.
  • Trapped solvents : Hydrates or methanol adducts (from synthesis in MeOH) alter melting behavior.
  • Impurities : Unreacted starting materials (e.g., naphthalene derivatives) depress melting points.
  • Methodology : Re-crystallize from alternative solvents (e.g., ethyl acetate/hexane) and characterize via PXRD to identify polymorphs .

Methodological Tables

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiopurity verificationColumn: Chiralpak IA; Mobile phase: Hexane/IPA (90:10)
HRMS-ESIByproduct detectionResolution: 70,000; Ionization: Positive mode
Ellman’s AssayThiol quantificationλ = 412 nm; [DTNB] = 0.1 mM in PBS (pH 8.0)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GGTI298 Trifluoroacetate
Reactant of Route 2
GGTI298 Trifluoroacetate

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